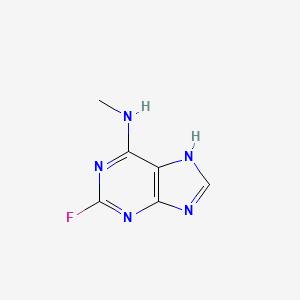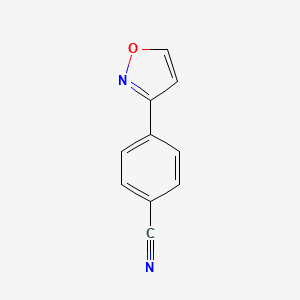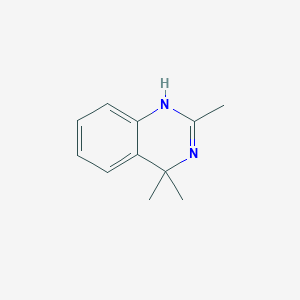
2-Fluoro-N-methyl-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-methyl-1H-purin-6-amine is a fluorinated purine derivative with the molecular formula C6H6FN5.
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . This method, while effective, often requires protection of the purine N-9 position to simplify purification and improve yields. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-Fluoro-N-methyl-1H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 2-position significantly influences the reactivity of the compound. For instance, the 6-chloro substituent can be selectively reacted with alkyl and aryl amides using Buchwald palladium-catalyzed conditions, followed by amine displacement of the 2-fluoro group . Common reagents used in these reactions include palladium catalysts, fluoroboric acid, and various amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-methyl-1H-purin-6-amine has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other fluorinated purine derivatives. In biology and medicine, fluorinated purines are studied for their potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism . Additionally, the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of purine-based drugs, making them more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-1H-purin-6-amine involves its interaction with various molecular targets and pathways. The fluorine atom at the 2-position can influence the compound’s binding affinity to enzymes and receptors involved in nucleic acid metabolism. This can result in the inhibition of DNA and RNA synthesis, leading to antiviral and anticancer effects . The specific molecular targets and pathways involved depend on the biological context and the specific fluorinated purine derivative being studied.
Comparison with Similar Compounds
2-Fluoro-N-methyl-1H-purin-6-amine can be compared with other fluorinated purine derivatives, such as 2-fluoroadenine and 2-fluoro-7H-purin-6-amine . These compounds share similar structural features but differ in the position and nature of the fluorine substitution. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications. Other similar compounds include 6-(2-fluorobenzylamino)purine and 6-(2-fluorobenzylamino)pyrine .
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific fields. Its unique chemical properties, reactivity, and biological activity make it an important subject of study for researchers in chemistry, biology, and medicine. Further research and development of this compound and its derivatives may lead to new therapeutic agents and advanced materials with enhanced properties.
Properties
Molecular Formula |
C6H6FN5 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-fluoro-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |
InChI Key |
RBUIAQROSMQKDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)


![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)




![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
